5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methylpiperazine group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Introduction of the Methylpiperazine Group: The methylpiperazine group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with 1-methylpiperazine under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Methylpiperazine: A piperazine derivative with a methyl group.
Piperidine-3-carboxylic acid: A piperidine derivative with a carboxylic acid group.
Uniqueness
5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine ring, methylpiperazine group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H21N3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h9-10,12H,2-8H2,1H3,(H,15,16) |
InChI Key |
SCYAKVJHMUWWAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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